4-Hydroxy-3-nitrocinnamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

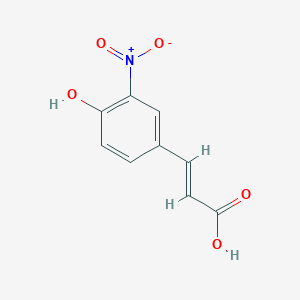

4-Hydroxy-3-nitrocinnamic acid is an organic compound with the molecular formula C9H7NO5. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrocinnamic acid can be synthesized through various methods. One common approach involves the nitration of 4-hydroxycinnamic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitrocinnamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 4-Hydroxy-3-aminocinnamic acid.

Substitution: Esters or ethers of this compound.

Scientific Research Applications

4-Hydroxy-3-nitrocinnamic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes and as a precursor for other chemical compounds.

Mechanism of Action

The biological effects of 4-hydroxy-3-nitrocinnamic acid are attributed to its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes. The compound’s antioxidant properties are due to its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage.

Comparison with Similar Compounds

4-Hydroxycinnamic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrocinnamic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of the carboxylic acid group.

Uniqueness: 4-Hydroxy-3-nitrocinnamic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Biological Activity

4-Hydroxy-3-nitrocinnamic acid (also known as 4-hydroxy-3-nitrocinnamate) is a compound that has garnered attention due to its diverse biological activities. This article will explore its mechanisms of action, antimicrobial properties, antioxidant effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a nitro group at the 4 and 3 positions, respectively. Its chemical structure can be represented as follows:

This structure contributes to its biological activity, particularly in interactions with various molecular targets.

The biological effects of this compound are attributed to its ability to interact with specific molecular pathways:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymatic processes. Studies have shown that it can affect the permeability of bacterial membranes, leading to increased susceptibility to other antimicrobial agents .

- Antioxidant Properties : this compound acts as an antioxidant by donating electrons and neutralizing free radicals. This property helps in preventing oxidative damage to cells and tissues .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Shigella dysenteriae | 61 |

| Escherichia coli | >6000 |

| Staphylococcus aureus | Variable |

| Bacillus subtilis | Variable |

These results suggest that while the compound is effective against some Gram-negative bacteria, its activity varies significantly across different strains .

Case Studies

- Inhibition of Fungal Growth : A study demonstrated that this compound inhibited the growth of several fungal species, with varying degrees of effectiveness. The compound's interaction with specific enzymes involved in fungal metabolism was proposed as a mechanism for this inhibition .

- Tyrosinase Inhibition : Research has indicated that this compound may inhibit tyrosinase, an enzyme critical in melanin production. This property could have implications in cosmetic applications for skin lightening .

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Cosmeceuticals : Due to its antioxidant and anti-tyrosinase activities, the compound is being explored for use in skincare products aimed at reducing hyperpigmentation and oxidative stress on the skin .

- Pharmaceutical Applications : The antimicrobial properties suggest potential uses in developing new antibiotics or antifungal agents, particularly against resistant strains .

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-8-3-1-6(2-4-9(12)13)5-7(8)10(14)15/h1-5,11H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGMDTLRKLJPHE-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.